4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide
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Overview
Description
4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with fluorophenyl, methylphenyl, and sulfide groups. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the fluorophenyl and methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents for these reactions include halogenated aromatic compounds and strong nucleophiles.
Sulfide Formation: The sulfide group can be introduced through the reaction of thiols with appropriate electrophiles, such as alkyl halides or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenated aromatic compounds, strong nucleophiles, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 6-methyl-3-(4-chlorophenyl)-1,2,4-triazin-5-yl sulfide
- 4-Fluorophenyl 6-methyl-3-(4-bromophenyl)-1,2,4-triazin-5-yl sulfide
- 4-Fluorophenyl 6-methyl-3-(4-nitrophenyl)-1,2,4-triazin-5-yl sulfide
Uniqueness
4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide is unique due to the specific combination of substituents on the triazine ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3S/c1-11-3-5-13(6-4-11)16-19-17(12(2)20-21-16)22-15-9-7-14(18)8-10-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFOSUCOMUMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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